BenchChemオンラインストアへようこそ!

3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Medicinal Chemistry Structure-Activity Relationship Quinazolinone

This quinazolin-4(3H)-one features a critical 3-piperidinyl linker and a 3,5-dimethylisoxazole acetyl-lysine mimetic, offering a distinct scaffold for pain and epigenetic target screening. Unlike 4-piperidinyl analogs, this regioisomer enables unique structure-activity relationship (SAR) investigations into linker geometry and selectivity for NPY Y2 and BRD4 bromodomains. Ideal for medicinal chemistry and lead derivatization programs. Ensure your next study utilizes this differentiated chemotype.

Molecular Formula C20H22N4O3
Molecular Weight 366.421
CAS No. 2034534-27-3
Cat. No. B2819995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034534-27-3
Molecular FormulaC20H22N4O3
Molecular Weight366.421
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C20H22N4O3/c1-13-17(14(2)27-22-13)10-19(25)23-9-5-6-15(11-23)24-12-21-18-8-4-3-7-16(18)20(24)26/h3-4,7-8,12,15H,5-6,9-11H2,1-2H3
InChIKeyJYSNWIGRICLTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034534-27-3): Chemical Class and Research Context


The compound 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034534-27-3) is a synthetic small molecule belonging to the quinazolin-4(3H)-one-type piperidine class [1]. Its structure comprises a quinazolin-4(3H)-one core linked via a piperidine spacer to a 3,5-dimethylisoxazole moiety. This chemical class is described in patent literature as having potential utility in treating pain and other neurological conditions [1]. The 3,5-dimethylisoxazole group is a recognized pharmacophore that has been employed as an acetyl-lysine mimetic in bromodomain inhibitors [2] and as a selectivity-enhancing substituent in GPCR antagonists [3]. However, direct peer-reviewed primary research articles or detailed pharmacological studies specifically characterizing this exact compound are not currently available in authoritative public databases.

Why Generic Substitution is Not Advisable for 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one


Within the quinazolin-4(3H)-one-type piperidine class, subtle structural modifications—including the exact substitution pattern on the piperidine ring (3-yl vs. 4-yl), the nature of the acetyl linker, and the specific heterocycle attached—can profoundly alter target binding profiles, selectivity, and pharmacokinetic properties [1]. For instance, in related piperidine series, replacing a biaryl substituent with a 3,5-dimethylisoxazole group dramatically improved selectivity for the NPY Y2 receptor over MTTP [2]. Therefore, this specific compound cannot be considered a drop-in replacement for analogs such as the 4-yl regioisomer (CAS not available) or compounds with unsubstituted isoxazole rings, as even minor structural divergences may lead to significantly different biological outcomes.

Quantitative Differentiation Evidence for CAS 2034534-27-3: A Critical Appraisal


Structural Differentiation: 3-Piperidinyl Linker vs. 4-Piperidinyl Regioisomers

The compound features a piperidine ring linked at the 3-position to the quinazolinone core. The immediate 4-yl regioisomer, 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, is commercially listed as a distinct entity with a different molecular formula (C20H22N4O4, MW 382.42) . This difference in connectivity can alter the three-dimensional orientation of the pharmacophoric elements, potentially leading to divergent target engagement. However, no direct head-to-head pharmacological comparison between these two regioisomers has been published.

Medicinal Chemistry Structure-Activity Relationship Quinazolinone

Pharmacophoric Advantage of 3,5-Dimethylisoxazole over Unsubstituted Isoxazole in Selectivity

In a piperidine series targeting NPY Y2 receptors, compounds bearing a 3,5-dimethylisoxazole substituent (compounds 86 and 88) demonstrated greater selectivity over MTTP compared to a biaryl-substituted analog (compound 83) [1]. While this finding is from a structurally distinct chemotype (not quinazolinone), it provides class-level evidence that the 3,5-dimethylisoxazole moiety can confer selectivity advantages over non-methylated or alternative aromatic substituents. The target compound incorporates this same substituted isoxazole, which is hypothesized to offer similar selectivity benefits over analogs with unsubstituted isoxazole (e.g., 3-(1-(isoxazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one) .

Selectivity GPCR NPY Y2 Receptor

Potential for BRD4 Inhibition: 3,5-Dimethylisoxazole as an Acetyl-lysine Mimetic

3,5-Dimethylisoxazole has been established as an effective acetyl-lysine mimetic for bromodomain inhibition. A dihydroquinazolin-2(1H)-one derivative containing this motif exhibited potent BRD4(1) and BRD4(2) inhibition with IC50 values of 27.0 nM and 180 nM, respectively [1]. The target compound, bearing both the 3,5-dimethylisoxazole and quinazolinone pharmacophores, is structurally positioned as a potential BRD4 inhibitor scaffold. In contrast, analogs lacking the dimethylisoxazole group would be expected to lose this acetyl-lysine mimetic functionality, representing a key differentiation.

Epigenetics BRD4 Bromodomain Inhibition

Recommended Application Scenarios for 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one Based on Structural Evidence


Chemical Probe for Studying Quinazolinone-Type Piperidine Pharmacology

This compound serves as a representative member of the quinazolin-4(3H)-one-type piperidine class described in US9951038B2 for pain-related research [1]. Its unique 3-piperidinyl linkage distinguishes it from 4-piperidinyl analogs, making it suitable for structure-activity relationship (SAR) studies investigating the impact of linker geometry on target engagement. Researchers exploring novel analgesics can use this compound as a starting point for functional group derivatization.

Epigenetic Bromodomain Inhibition Screening

Given the established role of 3,5-dimethylisoxazole as an acetyl-lysine mimetic, this compound is a strong candidate for screening against BRD4 and other bromodomain-containing proteins [2]. Its quinazolinone core may offer additional binding interactions compared to simpler dimethylisoxazole derivatives, potentially yielding improved potency or selectivity profiles.

Selectivity Profiling in GPCR Panel Assays

The 3,5-dimethylisoxazole substituent has been shown to confer selectivity advantages in GPCR targets such as NPY Y2 over MTTP [3]. This compound can be incorporated into selectivity panels to evaluate whether the quinazolinone scaffold maintains or enhances this selectivity profile compared to the reported piperidine chemotypes.

Quote Request

Request a Quote for 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.